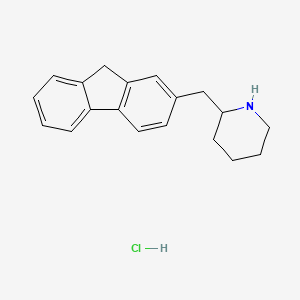
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride is a compound that combines the structural features of fluorenyl and piperidine moieties The fluorenyl group is known for its rigidity and aromaticity, while the piperidine ring is a six-membered heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-ylmethyl)piperidine typically involves the reaction of 9H-fluorene with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 9H-fluorene is first converted to a suitable leaving group, such as a halide, and then reacted with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the hydrochloride salt form is often prepared by treating the free base with hydrochloric acid, which improves its solubility and stability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: Both the fluorenyl and piperidine moieties can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group can yield fluorenone, while reduction of the piperidine ring can produce various piperidine derivatives.
Applications De Recherche Scientifique
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic and heterocyclic compounds with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride involves its interaction with molecular targets through its fluorenyl and piperidine moieties. The fluorenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered ring containing nitrogen, used in various chemical and pharmaceutical applications.
Fluorene: An aromatic hydrocarbon with a rigid structure, used in the synthesis of organic materials and as a precursor to other compounds.
Fluorenone: An oxidized derivative of fluorene, used in organic synthesis and as a building block for more complex molecules.
Uniqueness
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride is unique due to the combination of the fluorenyl and piperidine moieties, which imparts distinct chemical and biological properties. The presence of both aromatic and heterocyclic features allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
89803-65-6 |
|---|---|
Formule moléculaire |
C19H22ClN |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
2-(9H-fluoren-2-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-2-7-18-15(5-1)13-16-11-14(8-9-19(16)18)12-17-6-3-4-10-20-17;/h1-2,5,7-9,11,17,20H,3-4,6,10,12-13H2;1H |
Clé InChI |
PPMYMLSLROTAJG-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
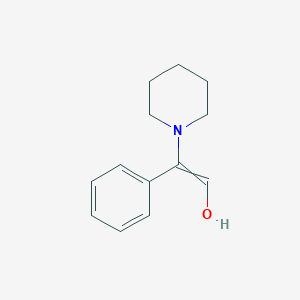
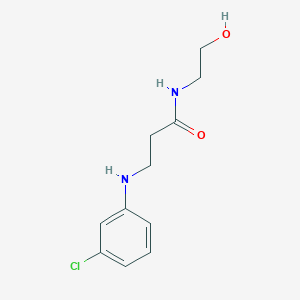
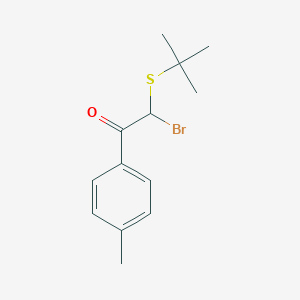
![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
![Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate](/img/structure/B14400422.png)
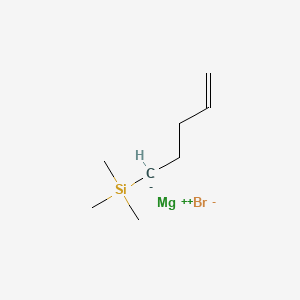
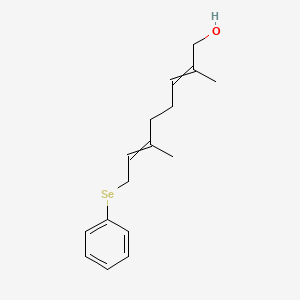
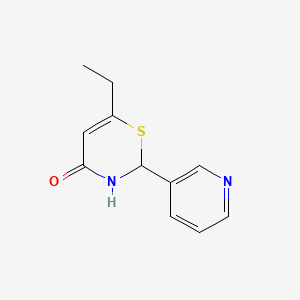
![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-](/img/structure/B14400451.png)
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
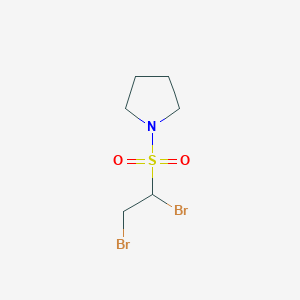
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
